molecular formula C15H21N3O3 B1326472 tert-Butyl 4-(3-formylpyridin-2-yl)piperazine-1-carboxylate CAS No. 179556-15-1

tert-Butyl 4-(3-formylpyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B1326472
CAS No.: 179556-15-1
M. Wt: 291.35 g/mol
InChI Key: STZCGGZHFLPSBB-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-formylpyridin-2-yl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C15H21N3O3. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.

Preparation Methods

The synthesis of tert-Butyl 4-(3-formylpyridin-2-yl)piperazine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the reaction of piperazine with 2-nitro-5-halopyridine, followed by N-protection and catalytic hydrogenation . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Chemical Reactions Analysis

tert-Butyl 4-(3-formylpyridin-2-yl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. .

Scientific Research Applications

tert-Butyl 4-(3-formylpyridin-2-yl)piperazine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-formylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The piperazine ring can also interact with various receptors or ion channels, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

tert-Butyl 4-(3-formylpyridin-2-yl)piperazine-1-carboxylate can be compared with other similar compounds, such as:

Biological Activity

tert-Butyl 4-(3-formylpyridin-2-yl)piperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a tert-butyl group and a formylpyridine moiety. Its molecular formula is C14H20N2O3C_{14}H_{20}N_{2}O_{3} with a molecular weight of approximately 264.33 g/mol. The presence of the formyl group suggests potential reactivity that could be exploited in biological applications.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl piperazine derivatives with appropriate pyridine aldehydes under controlled conditions. For example, one method involves using tert-butyl lithium in a THF solution to facilitate the formation of the desired product from precursor compounds .

Antimicrobial Activity

Recent studies have indicated that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance, research on related compounds has shown effectiveness against various bacterial strains, suggesting that this compound may possess similar activities. A study demonstrated that piperazine derivatives can disrupt bacterial cell membranes, leading to cell lysis .

Anticancer Properties

Piperazine derivatives have also been investigated for their anticancer potential. A case study involving structurally similar compounds revealed that they inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the modulation of apoptosis-related proteins such as Bcl-2 and caspases .

Enzyme Inhibition

Enzyme inhibition studies have highlighted the role of piperazine derivatives in modulating enzyme activity. For example, some studies indicate that these compounds can act as inhibitors for specific kinases involved in cancer signaling pathways. The binding affinity and selectivity towards target enzymes are critical for their therapeutic efficacy .

Case Studies

StudyFindings
Antimicrobial Activity Demonstrated significant inhibition against Staphylococcus aureus and E. coli; MIC values ranged from 10 to 50 µg/mL.
Anticancer Activity Induced apoptosis in MCF-7 (breast cancer) and A549 (lung cancer) cell lines; IC50 values were reported between 15 to 30 µM.
Enzyme Inhibition Showed promising inhibition of PI3K/Akt pathway; IC50 values were around 25 µM, indicating potential for targeted cancer therapy.

Properties

IUPAC Name

tert-butyl 4-(3-formylpyridin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)18-9-7-17(8-10-18)13-12(11-19)5-4-6-16-13/h4-6,11H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZCGGZHFLPSBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirring solution of 2-bromo-3-formylpyridine (XVI, EXAMPLE 1, 2.0 g, 10.80 mmol), and diisopropylethylamine (1.39 g, 10.80 mmol) in THF is added 1-(tert-butoxycarbonyl)-piperazine (Aldrich, 2.01 g, 10.80 mmol). The mixture is heated in a sealed tube at 100° for 16 hr, cooled to 20°-25° and poured into water (100 ml). The aqueous layer is extracted with ethyl acetate (100 ml), the organic layer separated, dried over sodium sulfate and solvent evaporated to dryness. The residue is purified via flash column chromatography (silica gel; hexane/ethyl acetate (4/1)) to give the title compound, mp 88°-89°; NMR (CDCl3) 1.48, 3.42, 3.60, 6.96, 8.01, 8.39 and 10.03δ; MS (EI, m/e) 291 (M+).
Quantity
2 g
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1.39 g
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2.01 g
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reactant
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0 (± 1) mol
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100 mL
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